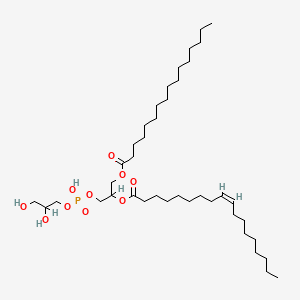
1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol
説明
1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol, also known as 1-Palmitoyl-2-oleoylphosphatidylcholine or POPC, is a diacylglycerol phospholipid . It is an important phospholipid for biophysical experiments and has been used to study various subjects such as lipid rafts . It is also used in systems mimicking the cell membrane such as Nanodiscs . It is available commercially and is naturally present in eukaryotic cell membranes .
Molecular Structure Analysis
The molecular formula of 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol is C40H77O10P . The molecular weight is 749.02 . The structure includes a glycerol backbone with two fatty acid chains attached, one palmitoyl (16:0) and one oleoyl (18:1), and a phosphoglycerol group .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol include a molecular weight of 749.02 and a molecular formula of C40H77O10P . It is a solid at room temperature .科学的研究の応用
Binding to Biological Membranes
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG) serves as a model for understanding the behavior of phosphatidylglycerol (PG) in biological membranes. Its interaction with Ca2+ ions in bilayers has been studied using differential scanning calorimetry and nuclear magnetic resonance (NMR), revealing insights into the behavior of these lipids in cellular membranes (Borle & Seelig, 1985).
Impact on Lipid Bilayers
Research involving POPG has contributed significantly to understanding the structural and dynamical properties of lipid bilayers. Studies have shown that the addition of Ca2+ to POPG-containing bilayers leads to phase separation and changes in the bilayer structure, as observed through various techniques including atomic force microscopy and differential scanning calorimetry (Picas et al., 2009).
Role in Lipid Membrane Dynamics
The behavior of POPG in lipid membranes has been extensively studied, revealing its role in membrane dynamics. Investigations using techniques like X-ray diffraction and NMR have provided insights into the nonideal mixing and phase separation in lipid mixtures containing POPG, enhancing our understanding of membrane biophysics (Hinderliter et al., 1994).
Interaction with Antimicrobial Peptides
Studies on POPG have also explored its interactions with antimicrobial peptides. These interactions lead to significant morphological changes in lipid bilayers, which have implications for understanding the mechanisms of antimicrobial action and membrane integrity (Arouri et al., 2011).
Synthesis and Chemical Studies
Research on the synthesis of 3-phosphatidyl-1′-glycerol, including compounds like 1-oleoyl-2-palmitoyl glycerol-3-phosphoryl-1′-glycerol, provides foundational knowledge for further chemical and biological studies of POPG and related compounds (Bonsen et al., 1966).
Deuteration and Structural Studies
Significant work has been done on the deuteration of POPG for structural studies using techniques like neutron reflectometry. This research provides detailed insights into the lipid bilayer membrane structure, crucial for understanding cellular membrane dynamics (Yepuri et al., 2016).
Dynamics of Lipid Chains
The dynamics of acyl chains in lipids like POPG have been investigated to understand their behavior in biological membranes. This research is essential for comprehending the flexibility and fluidity of membranes, which are critical for numerous biological processes (Perly et al., 1985).
Role in Enzymatic Reactions
The presence of POPG in lipid monolayers has been shown to regulate enzyme reactions. Studies have demonstrated how physical properties like water-binding and phase-separated domains in lipid monolayers containing POPG influence the activity of enzymes like phospholipase C (Nagashima & Uematsu, 2015).
作用機序
1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol acts as a replacement surfactant which prevents alveolar collapse when administered intratracheally . It reduces interfacial tension at the air/water interfaces in the alveoli . This prevents the tension from pulling the alveolar membranes inwards which would collapse them and lead to respiratory distress .
特性
IUPAC Name |
[1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H77O10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46)/b18-17- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZGBAOHGQRCBP-ZCXUNETKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H77O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol | |
CAS RN |
81490-05-3 | |
| Record name | 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081490053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



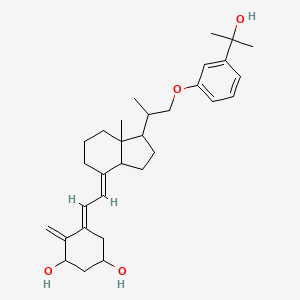
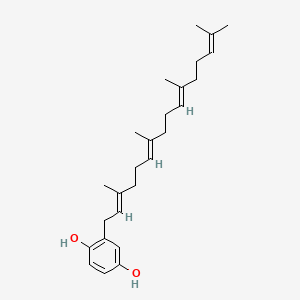


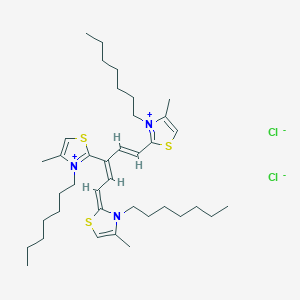
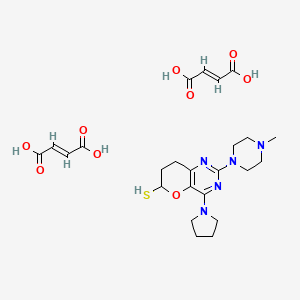

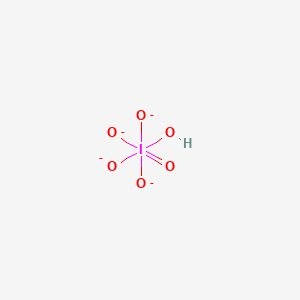
![2-{2,5-dimethyl-3-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrrol-1-yl}-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B1233120.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1233123.png)
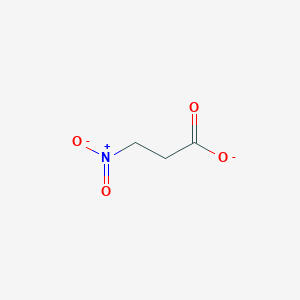
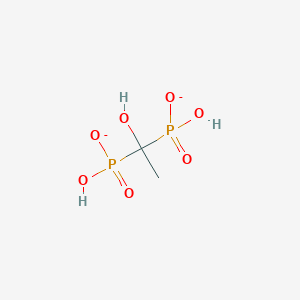

![7-Hydroxyimino-1,7a-dihydrocyclopropa[b][1]benzopyran-1a-carboxylic acid ethyl ester](/img/structure/B1233129.png)